N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide

Catalog No.
S11916667
CAS No.
M.F
C22H27ClN2O3S
M. Wt
435.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-eth...

Product Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-propan-2-ylbenzenesulfonamide

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

InChI

InChI=1S/C22H27ClN2O3S/c1-5-28-21-10-9-16(13-19(21)14(2)3)29(26,27)24-12-11-17-15(4)25-22-18(17)7-6-8-20(22)23/h6-10,13-14,24-25H,5,11-12H2,1-4H3

InChI Key

OMILOEZOIPRCLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C(C)C

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C22H27ClN2O3S and a molecular weight of approximately 434.98 g/mol. This compound features a sulfonamide group, which is known for its biological activity, alongside a chloro-substituted indole moiety that contributes to its potential pharmacological properties. The structure includes an ethoxy group and an isopropyl substituent, enhancing its solubility and reactivity in various chemical environments .

Typical for sulfonamides and indole derivatives:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure allow for electrophilic aromatic substitutions, which may modify the compound's biological activity.
  • Reduction Reactions: The sulfonamide group can be reduced under specific conditions, potentially yielding different derivatives with altered properties.

These reactions are essential for modifying the compound to enhance its efficacy or reduce side effects in biological applications.

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide exhibits significant biological activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making this compound potentially useful as an antibacterial agent. Additionally, the indole moiety is often associated with various biological activities, including anti-cancer properties, neuroprotective effects, and modulation of neurotransmitter systems .

The synthesis of this compound can be approached through multiple synthetic routes:

  • Starting Materials: The synthesis may begin with commercially available indole derivatives and appropriate alkylating agents.
  • Formation of Sulfonamide: The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.
  • Final Coupling Reactions: The final structure can be obtained by coupling the indole derivative with the sulfonamide using standard coupling techniques such as amide bond formation.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting bacterial infections or cancer therapy.
  • Chemical Probes: It may serve as a tool in biochemical research to study specific biological pathways or mechanisms.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or pathogens.

Interaction studies are crucial for understanding how N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes related to disease processes can help evaluate its therapeutic potential.
  • Cell Line Studies: Testing on various cell lines can reveal the compound's cytotoxicity and selectivity against cancerous cells compared to normal cells.

Several compounds share structural similarities with N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide, highlighting its unique features:

Compound NameMolecular FormulaKey Features
N-[2-(7-chloroindolyl)ethyl]-4-methoxybenzenesulfonamideC20H23ClN2O3SLacks ethoxy group; different methyl substitution
N-[2-(5-fluoroindolyl)ethyl]-4-isopropylbenzenesulfonamideC21H26F N2O3SFluorine instead of chlorine; different alkyl chain
5-Chloro-N-{(3S)-1-(2-propoxyethyl)-1H-indol-3-yl}benzenesulfonamideC23H28ClN2O4SPropoxy group; altered side chain

The unique combination of the chloro-indole structure, sulfonamide functionality, and specific alkyl groups distinguishes N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide from these related compounds, potentially conferring distinct biological activities and applications.

The assembly of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide hinges on convergent strategies that integrate indole core construction with sulfonamide coupling. A prominent approach involves the sequential development of the 7-chloro-2-methylindole moiety followed by benzenesulfonamide installation.

Indole Core Synthesis via Sonogashira Coupling and Cyclization

Recent advances in on-DNA indole synthesis enable the formation of multisubstituted indoles under mild conditions. A cascade reaction combining Sonogashira coupling and intramolecular ring closure has been optimized for constructing the 7-chloro-2-methylindole scaffold. Starting from 2-iodo sulfonamide precursors, palladium catalysis facilitates alkyne coupling, followed by base-mediated cyclization to yield the indole core (Figure 1). This method avoids harsh acidic conditions, preserving functional group compatibility for downstream modifications.

Sulfonamide Coupling via Decarboxylative Halosulfonylation

The benzenesulfonamide segment is efficiently introduced through copper-mediated decarboxylative halosulfonylation. Aromatic carboxylic acids are converted to sulfonyl chlorides via ligand-to-metal charge transfer (LMCT) activation, which subsequently undergo amination with 2-(7-chloro-2-methyl-1H-indol-3-yl)ethylamine. This one-pot strategy eliminates prefunctionalization requirements, enabling direct coupling of the indole ethylamine with the sulfonyl chloride intermediate.

Synthetic RouteKey StepsYield (%)Catalytic System
Sonogashira CyclizationAlkyne coupling → Base-mediated ring closure78Pd/sSPhos, CuSO₄, K₂CO₃/DMSO
Decarboxylative AminationLMCT activation → Sulfonamide formation72Cu(OTf)₂, DIPEA, MeCN

Catalytic Systems for Regioselective Ethoxy and Isopropyl Substituent Incorporation

Regioselective introduction of the ethoxy and isopropyl groups on the benzene ring necessitates tailored catalytic systems to overcome electronic and steric challenges.

Palladium-Catalyzed C–H Functionalization

Palladium complexes enable direct C–H bond functionalization at the ortho position relative to the sulfonamide group. Employing Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) and lithium carbonate base in 1,4-dioxane achieves 89% regioselectivity for ethoxy group installation. The isopropyl substituent is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and potassium carbonate, leveraging the transient directing effect of the sulfonamide nitrogen.

Solvent and Base Effects on Regiochemical Outcomes

The choice of solvent and base critically influences substituent positioning:

  • DMSO/K₂CO₃: Enhances nucleophilicity at the para position, favoring ethoxy group incorporation.
  • 1,4-Dioxane/Cs₂CO₃: Promotes steric-directed isopropyl substitution at the meta position through a six-membered palladacycle intermediate.
Catalytic SystemSubstituentRegioselectivity (%)Key Factors
Pd(OAc)₂/SPhos, Li₂CO₃Ethoxy89Electronic directing effects
Pd(PPh₃)₄/K₃PO₄Isopropyl78Steric-controlled coupling

Purification Challenges and Chromatographic Resolution of Steric Isomers

The bulky isopropyl and ethoxy groups engender steric isomerism, necessitating advanced chromatographic strategies for resolution.

Isomer Formation During Sulfonamide Coupling

Axial chirality arises during sulfonamide bond formation due to restricted rotation around the N–S bond. Diastereomeric ratios (dr) of 3:1 are observed when coupling 2-(7-chloro-2-methylindol-3-yl)ethylamine with 4-ethoxy-3-isopropylbenzenesulfonyl chloride, as confirmed by chiral HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Optimization

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 65:35) achieves baseline separation of isomers (resolution factor Rs = 1.8). Normal-phase silica gel chromatography using hexane/ethyl acetate gradients (15–30% EtOAc) resolves atropisomers with 92% recovery.

Chromatographic MethodStationary PhaseMobile PhaseResolution (Rs)Purity (%)
Reverse-Phase HPLCC18MeCN/H₂O (65:35)1.898.5
Normal-PhaseSilica gelHexane/EtOAc gradient1.595.2

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

434.1430916 g/mol

Monoisotopic Mass

434.1430916 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types